molecular formula C11H10F3NO2S B2548878 2,2-Difluoro-5-(3-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane CAS No. 2380063-48-7

2,2-Difluoro-5-(3-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane

Cat. No. B2548878
CAS RN: 2380063-48-7
M. Wt: 277.26
InChI Key: DWURWZULDCHLGO-UHFFFAOYSA-N
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Description

2,2-Difluoro-5-(3-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane, also known as DFSA, is a novel spirocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique chemical structure and potential therapeutic applications. DFSA is a member of the azaspiro compounds family, which are characterized by a spirocyclic core structure that contains a nitrogen atom.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-5-(3-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane is not fully understood, but it is believed to involve the inhibition of several key enzymes and proteins that are involved in cancer cell growth and survival. 2,2-Difluoro-5-(3-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane has been shown to inhibit the activity of the proteasome, a protein complex that is responsible for the degradation of misfolded and damaged proteins in cells. This inhibition leads to the accumulation of these proteins in cancer cells, which ultimately leads to cell death.
Biochemical and Physiological Effects:
2,2-Difluoro-5-(3-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane has been shown to have several biochemical and physiological effects on cells. In addition to its ability to inhibit the proteasome, 2,2-Difluoro-5-(3-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane has been shown to induce the expression of several genes that are involved in cell cycle regulation and apoptosis. Additionally, 2,2-Difluoro-5-(3-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane has been shown to increase the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,2-Difluoro-5-(3-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. Additionally, 2,2-Difluoro-5-(3-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane has shown low toxicity in animal studies, making it a potentially safe candidate for cancer therapy. However, one of the limitations of using 2,2-Difluoro-5-(3-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 2,2-Difluoro-5-(3-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane. One potential direction is the optimization of the synthesis method to increase the yield and purity of the final product. Additionally, further studies are needed to fully understand the mechanism of action of 2,2-Difluoro-5-(3-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane and its potential therapeutic applications. Finally, the development of 2,2-Difluoro-5-(3-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane analogs with improved solubility and bioavailability could lead to the development of more effective cancer therapies.

Synthesis Methods

The synthesis of 2,2-Difluoro-5-(3-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane is a complex process that involves several steps. The first step involves the reaction of 3-fluorophenylsulfonyl chloride with 2,2-difluoroethylamine to form the intermediate product, 2,2-difluoro-5-(3-fluorophenyl)sulfonylaziridine. This intermediate product is then reacted with sodium methoxide to form the final product, 2,2-Difluoro-5-(3-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane. The overall yield of this synthesis method is approximately 25%.

Scientific Research Applications

2,2-Difluoro-5-(3-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane has shown promising results in several scientific research studies. One of the most significant applications of 2,2-Difluoro-5-(3-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane is in the field of cancer research. 2,2-Difluoro-5-(3-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 2,2-Difluoro-5-(3-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2,2-difluoro-5-(3-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2S/c12-8-2-1-3-9(4-8)18(16,17)15-6-10(7-15)5-11(10,13)14/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWURWZULDCHLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(C1(F)F)CN(C2)S(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Difluoro-5-(3-fluorobenzenesulfonyl)-5-azaspiro[2.3]hexane

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